molecular formula C22H26N2O3 B6018652 (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol

(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol

Cat. No.: B6018652
M. Wt: 366.5 g/mol
InChI Key: VSLHPEMTUZNQOR-WOJBJXKFSA-N
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Description

(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a dibenzofuran moiety and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Dibenzofuran Moiety: This step may involve coupling reactions such as Suzuki or Stille coupling to attach the dibenzofuran group to the piperidine ring.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the morpholine ring.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-piperidin-3-ol: Lacks the morpholine ring.

    (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-2-ol: Different position of the hydroxyl group.

Uniqueness

The presence of both the morpholine and dibenzofuran moieties in (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol makes it unique compared to similar compounds. This structural combination might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20-15-23(9-8-19(20)24-10-12-26-13-11-24)14-16-4-3-6-18-17-5-1-2-7-21(17)27-22(16)18/h1-7,19-20,25H,8-15H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLHPEMTUZNQOR-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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